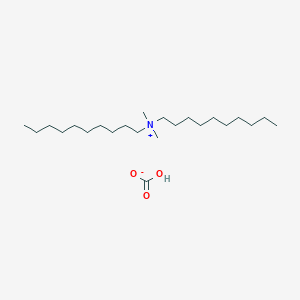
didecyl(dimethyl)azanium;hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
didecyl(dimethyl)azanium;hydrogen carbonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chains and a positively charged nitrogen atom, which makes it effective in disrupting microbial cell membranes.
Métodos De Preparación
The synthesis of didecyl(dimethyl)azanium;hydrogen carbonate typically involves the reaction of decylamine with dimethyl sulfate to form N-decyl-N,N-dimethylamine. This intermediate is then reacted with decyl bromide to produce N-decyl-N,N-dimethyl-1-decanaminium bromide. Finally, the bromide salt is treated with sodium carbonate to yield the carbonate form .
Análisis De Reacciones Químicas
didecyl(dimethyl)azanium;hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form decylamine and dimethylamine.
Aplicaciones Científicas De Investigación
didecyl(dimethyl)azanium;hydrogen carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: It is investigated for its antimicrobial properties and potential use in disinfectants.
Industry: The compound is used in the formulation of cleaning agents, detergents, and sanitizers
Mecanismo De Acción
The primary mechanism of action of didecyl(dimethyl)azanium;hydrogen carbonate involves the disruption of microbial cell membranes. The long hydrophobic alkyl chains insert into the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged nitrogen atom, which interacts with the negatively charged components of the cell membrane .
Comparación Con Compuestos Similares
didecyl(dimethyl)azanium;hydrogen carbonate can be compared with other quaternary ammonium compounds such as:
Didecyldimethylammonium chloride: Similar in structure but contains a chloride ion instead of a carbonate ion.
Benzalkonium chloride: Another quaternary ammonium compound used in disinfectants and antiseptics. It has a benzyl group attached to the nitrogen atom.
Cetyltrimethylammonium bromide: Contains a cetyl group and is used as a surfactant in various applications.
These compounds share similar antimicrobial properties but differ in their specific applications and effectiveness based on their chemical structure.
Propiedades
Número CAS |
148812-65-1 |
|---|---|
Fórmula molecular |
C23H49NO3 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
didecyl(dimethyl)azanium;hydrogen carbonate |
InChI |
InChI=1S/C22H48N.CH2O3/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-22H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
Clave InChI |
MVTVVKOMNZGDGD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
SMILES canónico |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-] |
Key on ui other cas no. |
148812-65-1 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















